DL-Alanosine

Description

Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.

Structure

3D Structure

Properties

IUPAC Name |

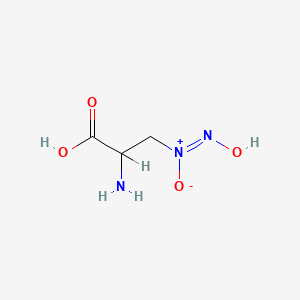

(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNLFUXWZJGETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery, Origin, and Biosynthesis of DL-Alanosine from Streptomyces alanosinicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanosine, a potent antiviral and antitumor agent, is a naturally occurring amino acid analog produced by the bacterium Streptomyces alanosinicus. First isolated in 1966 from a soil sample in Brazil, this metabolite has garnered significant interest due to its unique chemical structure, featuring a reactive diazeniumdiolate functional group. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthetic pathway of this compound. It details the experimental protocols for the fermentation of S. alanosinicus, the isolation and purification of the compound, and the elucidation of its biosynthetic pathway through genetic and biochemical studies. Quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding for researchers in natural product discovery and drug development.

Introduction

Natural products have historically been a rich source of therapeutic agents. Among these, microbial metabolites continue to provide novel chemical scaffolds with diverse biological activities. This compound, produced by the actinomycete Streptomyces alanosinicus, is one such compound that has demonstrated significant potential as an antiviral and antineoplastic agent.[1] Its discovery in the mid-20th century marked an important step in the exploration of microbial secondary metabolites. This guide delves into the technical aspects of its discovery, the characteristics of the producing organism, and the intricate biochemical route to its formation.

Discovery and Origin of this compound

Isolation of Streptomyces alanosinicus

The journey of this compound began with the isolation of the producing microorganism, Streptomyces alanosinicus.

-

Source : The bacterium was first isolated from a soil sample collected in Brazil.[2]

-

Initial Identification : The producing strain was identified as a novel species of the genus Streptomyces and named Streptomyces alanosinicus.

Discovery of this compound

In 1966, two independent research groups, Murthy et al. and Coronelli et al., reported the discovery of a new antibiotic with antiviral and antitumor properties from the fermentation broth of S. alanosinicus.[1] This compound was named Alanosine.

Fermentation for this compound Production

Experimental Protocol: Fermentation of S. alanosinicus

-

Strain Maintenance : Streptomyces alanosinicus is maintained on a suitable agar medium, such as ISP Medium 2, and incubated at 28-30°C to achieve good sporulation.

-

Seed Culture Preparation : A loopful of spores is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated for 48-72 hours at 28-30°C with shaking (200-250 rpm).

-

Production Culture : The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used, and optimization is often necessary. A general-purpose production medium for Streptomyces is provided in the table below.

-

Incubation : The production culture is incubated for 7-10 days at 28-30°C with vigorous aeration and agitation.

-

Monitoring : The production of Alanosine can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Table 1: Example of a General Production Medium for Streptomyces Species

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soluble Starch | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

| Trace Elements Solution | 1.0 mL |

| pH | 7.0-7.2 |

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity. The process typically involves separation of the biomass followed by chromatographic techniques.

Experimental Protocol: Extraction and Purification

-

Biomass Separation : The fermentation broth is centrifuged or filtered to remove the S. alanosinicus mycelium.

-

Extraction : The supernatant containing this compound is subjected to extraction. Given the polar nature of Alanosine, ion-exchange chromatography is a highly effective initial step.

-

Chromatographic Purification :

-

Ion-Exchange Chromatography : The clarified broth is passed through an anion-exchange resin. After washing, the bound Alanosine is eluted using a salt gradient (e.g., NaCl).

-

Adsorption Chromatography : Further purification can be achieved using adsorption resins.

-

Reversed-Phase HPLC : Final polishing is often performed using reversed-phase HPLC to yield highly pure this compound.

-

-

Crystallization : The purified Alanosine can be crystallized from a suitable solvent system, such as aqueous ethanol.

Biosynthesis of L-Alanosine

Recent research has focused on elucidating the biosynthetic pathway of L-Alanosine, the biologically active enantiomer. This has been achieved through genome sequencing, gene cluster identification, gene disruption studies, and stable isotope feeding experiments.

The L-Alanosine Biosynthetic Gene Cluster (ala)

The genes responsible for L-Alanosine biosynthesis are organized in a contiguous cluster within the S. alanosinicus genome.

Table 2: Genes in the L-Alanosine Biosynthetic Cluster and their Putative Functions

| Gene | Putative Function |

| alaA | Fusion protein with cupin and AraC-like domains, required for biosynthesis. |

| alaB | L-2,3-diaminopropionate synthase component. |

| alaC | Amino acid adenylation domain-containing protein. |

| alaD | L-aspartate oxidase. |

| alaE | Putative aminotransferase. |

| alaF | Thioesterase. |

| alaG | Putative dehydrogenase. |

| alaH | Hypothetical protein. |

| alaI | Hypothetical protein. |

| alaJ | Hypothetical protein. |

| alaK | Hypothetical protein. |

| alaL | Peptidyl carrier protein (PCP). |

| alaM | N-acetyl-diaminopropionate deacetylase. |

| alaN | N-acetyltransferase. |

Proposed Biosynthetic Pathway

The biosynthesis of L-Alanosine is a complex process involving several key steps.

Experimental Elucidation of the Pathway

To confirm the involvement of the ala gene cluster in L-Alanosine production, targeted gene knockouts are performed.

Experimental Workflow: Gene Disruption in S. alanosinicus

To trace the origins of the atoms in the L-Alanosine molecule, stable isotope-labeled precursors are fed to the S. alanosinicus culture, and the incorporation of the label into the final product is analyzed by mass spectrometry.

Experimental Protocol: Stable Isotope Feeding

-

Culture Preparation : S. alanosinicus is grown in a defined production medium.

-

Precursor Addition : At a specific time point during fermentation (e.g., after 24-48 hours of growth), a sterile solution of the isotopically labeled precursor (e.g., ¹⁵N-L-aspartic acid, ¹⁵N-L-glutamic acid, ¹³C-L-serine) is added to the culture.

-

Incubation : The culture is incubated for a further period to allow for the metabolism and incorporation of the labeled precursor.

-

Extraction and Analysis : L-Alanosine is extracted from the culture broth and analyzed by high-resolution LC-MS to determine the mass shift corresponding to the incorporation of the stable isotope.

Table 3: Results of Stable Isotope Feeding Experiments

| Labeled Precursor Fed | Isotope | Observed Incorporation into L-Alanosine | Conclusion |

| L-Aspartic Acid | ¹⁵N | Yes | The nitrogen from aspartic acid is a source for one of the nitrogen atoms in the diazeniumdiolate group.[3] |

| L-Glutamic Acid | ¹⁵N | Yes | The nitrogen from glutamic acid is a source for the other nitrogen atom in the diazeniumdiolate group.[3] |

| O-phospho-L-serine | ¹³C₃, ¹⁵N | Yes | Serves as the backbone of the L-Alanosine molecule. |

Quantitative Analysis of this compound

Accurate quantification of this compound in fermentation broths and biological samples is crucial for process optimization and pharmacokinetic studies. HPLC-based methods are commonly employed for this purpose.

Experimental Protocol: LC-MS Quantification

-

Sample Preparation : Fermentation broth is centrifuged, and the supernatant is filtered. For plasma samples, protein precipitation is required.

-

Chromatography : A reversed-phase C18 column is typically used.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A linear gradient from low to high organic phase is used to elute the analyte.

-

-

Mass Spectrometry : Detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

Quantification : A standard curve is generated using purified this compound of known concentrations to quantify the amount in the samples.

Conclusion

This compound, a secondary metabolite from Streptomyces alanosinicus, represents a fascinating example of microbial natural product chemistry. From its discovery in a Brazilian soil sample to the recent elucidation of its complex biosynthetic pathway, the study of Alanosine has provided valuable insights into the metabolic capabilities of actinomycetes. This technical guide has outlined the key methodologies for the production, isolation, and characterization of this potent bioactive compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers aiming to explore the potential of this compound and other microbial natural products in drug discovery and development. The ongoing investigation into its biosynthesis, particularly the unique N-N bond formation, promises to uncover novel enzymatic mechanisms with potential applications in biocatalysis and synthetic biology.

References

- 1. Alanosine, a new antiviral and antitumour agent isolated from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Alanosine: A Technical Guide to its Antimetabolite and Antibiotic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-Alanosine, a naturally derived amino acid analogue with potent antimetabolite and antibiotic activities. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to its study and application in drug development.

Core Concepts: An Overview of this compound

This compound, also known as L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid, is an antibiotic isolated from Streptomyces alanosinicus.[1][2][3] It functions as an antimetabolite, primarily disrupting the de novo synthesis of purine nucleotides.[1][4] While classified as an antibiotic with reported activity against gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, its development and research have predominantly focused on its potential as an antineoplastic agent, particularly for cancers with specific metabolic vulnerabilities.[1][5]

The therapeutic strategy for alanosine often targets tumors with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[1][4] These MTAP-deficient cells are unable to salvage adenine through alternative pathways and are therefore highly dependent on the de novo purine synthesis pathway for survival, making them selectively vulnerable to inhibitors like alanosine.[1]

Mechanism of Action: A Pro-Drug Approach to Purine Synthesis Inhibition

This compound itself is not the primary active agent. It acts as a pro-drug that, upon entering the cell, is metabolized into a potent inhibitor. The key steps are as follows:

-

Cellular Uptake: this compound enters the cell.

-

Metabolic Activation: Inside the cell, the enzyme SAICAR synthetase (phosphoribosylaminoimidazole-succinocarboxamide synthetase) conjugates L-alanosine with 5-aminoimidazole-4-carboxylic acid ribonucleotide (AICAR).[6]

-

Formation of the Active Antimetabolite: This enzymatic reaction produces L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[6]

-

Enzyme Inhibition: Alanosyl-AICOR acts as a potent inhibitor of two key enzymes in the purine biosynthesis pathway:

-

Adenylosuccinate Synthetase (ADSS): This is considered the primary target. Alanosyl-AICOR strongly inhibits ADSS, which catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, the penultimate step in AMP synthesis.[1][4] This blockade leads to a depletion of the adenine nucleotide pool, thereby inhibiting DNA and RNA synthesis.[1]

-

Adenylosuccinate Lyase (ADSL): Alanosyl-AICOR also competitively inhibits ADSL, the enzyme responsible for converting adenylosuccinate to AMP.[6]

-

This dual-inhibition mechanism effectively shuts down the production of adenosine monophosphate (AMP) from IMP, leading to cellular cytotoxicity.

Quantitative Data Summary

The efficacy of this compound and its active metabolite has been quantified in various enzymatic and cellular assays. The data highlights the significantly greater potency of the metabolized form, alanosyl-AICOR.

Table 1: Enzyme Inhibition Constants

| Compound | Target Enzyme | Substrate Cleavage Reaction | Ki (Inhibition Constant) | Reference |

| L-Alanosine | Adenylosuccinate Synthetase | - | 57.23 mM | [1] |

| Alanosyl-AICOR | Adenylosuccinate Synthetase | - | 0.228 µM | [1] |

| Alanosyl-AICOR | Adenylosuccinate Lyase | SAICAR Cleavage | ~1.5 µM | [6] |

| Alanosyl-AICOR | Adenylosuccinate Lyase | Adenylosuccinate Cleavage | ~1.3 µM | [6] |

Table 2: In Vivo and In Vitro Concentrations & Toxicity

| Parameter | Value | Context / Cell Line | Reference |

| Intratumoral Concentration | ~70 µM | Alanosyl-AICOR in leukemia nodules (mice) | [1] |

| Intratumoral Concentration | ~440 µM | L-Alanosine in leukemia nodules (mice) | [1] |

| Effective Concentration | 0.1 - 100 µM | Inhibition of proliferation in MTAP-deficient tumor cells | [3][7] |

| Effective Concentration | 0.125 - 0.25 µM | Inhibition of mitochondrial function and stemness in GBM cells | [3][7] |

| LD50 (intraperitoneal) | ~2 g/kg | Mouse model | [8] |

Antibiotic and Antineoplastic Properties

While this compound is classified as an antibiotic, its spectrum of activity is not extensively detailed in publicly available literature. Its primary characterization has been as an antineoplastic agent.

-

Antibiotic Activity : It has been reported to possess activity against gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.[5] However, specific Minimum Inhibitory Concentration (MIC) data against a broad panel of microorganisms are not widely documented.

-

Antineoplastic Activity : this compound shows significant activity against various tumor cell lines, particularly those with MTAP deficiency.[1][4] It has undergone Phase I and Phase II clinical trials for various cancers, including malignant gliomas and other solid tumors. Studies have demonstrated that it can inhibit cell growth, reduce the stemness of glioblastoma cells, and impair mitochondrial function.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Adenylosuccinate Synthetase (ADSS) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of ADSS by this compound or its metabolites. The assay follows the formation of adenylosuccinate, which absorbs light at 280 nm.

Materials:

-

Purified or partially purified adenylosuccinate synthetase (ADSS)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Inosine 5'-monophosphate (IMP) solution

-

L-Aspartate solution

-

Guanosine 5'-triphosphate (GTP) solution

-

Magnesium Chloride (MgCl₂)

-

This compound or Alanosyl-AICOR stock solution (inhibitor)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 280 nm

Protocol:

-

Reagent Preparation: Prepare stock solutions of all substrates (IMP, L-Aspartate, GTP) and the inhibitor in the appropriate buffer. The final concentration of substrates should be near their Km values for accurate Ki determination.

-

Reaction Mixture: In each well or cuvette, prepare the reaction mixture. A typical mixture contains:

-

Tris-HCl buffer

-

MgCl₂ (e.g., 5-10 mM)

-

GTP (e.g., 100-200 µM)

-

L-Aspartate (e.g., 1-5 mM)

-

IMP (e.g., 50-100 µM)

-

Varying concentrations of the inhibitor (this compound or Alanosyl-AICOR). Include a no-inhibitor control.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow components to equilibrate.

-

Initiate Reaction: Start the reaction by adding a pre-determined amount of ADSS enzyme to each well.

-

Kinetic Measurement: Immediately place the plate/cuvette in the spectrophotometer and begin reading the absorbance at 280 nm every 30-60 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Use Michaelis-Menten and Lineweaver-Burk plots (or non-linear regression) to determine the mode of inhibition and calculate the inhibition constant (Ki).

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Materials:

-

This compound stock solution

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Sterile saline (0.85%)

-

Incubator at 37°C

Protocol:

-

Inoculum Preparation:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 100 µL of a 2x concentrated this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 100 µL.

-

Controls:

-

Growth Control (Well 11): Contains 50 µL CAMHB and 50 µL of the bacterial inoculum (no drug).

-

Sterility Control (Well 12): Contains 100 µL of uninoculated CAMHB (no drug, no bacteria).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Result Interpretation:

-

Check the sterility control (should be clear) and the growth control (should be turbid).

-

Visually inspect the wells containing this compound. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth (i.e., the first clear well).

-

Cellular Metabolism Analysis via Seahorse XF Assay

This protocol describes how to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in cells treated with this compound to assess its impact on mitochondrial respiration and glycolysis.

References

- 1. L-Alanosine | CymitQuimica [cymitquimica.com]

- 2. Isolation and structure of alanosine, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alanosine, a new antiviral and antitumour agent isolated from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibitory activity of linalool against the filamentous growth and biofilm formation in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antineoplastic Activity of DL-Alanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanosine, a natural amino acid analog originally isolated from Streptomyces alanosinicus, has demonstrated potential as an antineoplastic agent. Its mechanism of action centers on the disruption of de novo purine biosynthesis, a pathway crucial for the proliferation of cancer cells. This technical guide provides an in-depth overview of the antineoplastic activity of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Cancer remains a formidable challenge to global health, necessitating the continuous exploration of novel therapeutic strategies. One such strategy involves targeting the metabolic pathways that are dysregulated in cancer cells to support their rapid growth and proliferation. The de novo purine biosynthesis pathway, responsible for the synthesis of adenosine and guanosine nucleotides, is an attractive target for anticancer drug development. This compound has emerged as a promising inhibitor of this pathway, exhibiting selective cytotoxicity towards cancer cells with specific genetic alterations.

Mechanism of Action

This compound exerts its antineoplastic effects by acting as a potent and specific inhibitor of adenylosuccinate synthetase (ADSS)[1][2]. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate (S-AMP), a critical step in the de novo synthesis of adenosine monophosphate (AMP)[1][2]. By blocking this step, this compound leads to the depletion of the intracellular pool of adenine nucleotides (AMP, ADP, and ATP), which are essential for DNA and RNA synthesis, cellular energy metabolism, and signal transduction[3].

The antineoplastic activity of this compound is particularly pronounced in tumors with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP)[1][2]. MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from the breakdown of nucleic acids. In MTAP-deficient tumors, the de novo synthesis pathway becomes the primary source of purines, rendering these cells highly susceptible to inhibitors like this compound[1][2]. Normal cells, which typically have a functional MTAP enzyme, can utilize the salvage pathway to compensate for the inhibition of de novo synthesis, thus providing a therapeutic window for selective tumor targeting.

The inhibition of adenylosuccinate synthetase by this compound results in the accumulation of upstream metabolites, such as IMP, and a reduction in downstream products, including S-AMP, AMP, ADP, and ATP. This disruption of purine metabolism ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Caption: De Novo Purine Synthesis Pathway and the Site of this compound Inhibition.

Data Presentation

Preclinical In Vivo Data

A study investigating the combination of this compound with radiation in a murine fibrosarcoma model demonstrated a significant enhancement of tumor control.

| Treatment Group | Tumor Control Rate | Dose Modification Factor |

| Radiation Alone (20 Gy) | <5% | - |

| This compound (600 mg/kg) + Radiation (20 Gy) | 62% | 1.4 |

Clinical Trial Data

A Phase II multicenter study (NCT00062283) evaluated the efficacy and safety of L-Alanosine in patients with advanced MTAP-deficient solid tumors[4][5][6][7].

Patient Demographics and Treatment:

| Characteristic | Value |

| Number of Patients Enrolled | 65 |

| Evaluable for Response | 55 |

| Tumor Types | Mesothelioma (16), NSCLC (13), Soft Tissue Sarcoma (15), Osteosarcoma (7), Pancreatic Cancer (14) |

| Dosing Regimen | 80 mg/m² by continuous intravenous infusion daily for 5 days every 21 days[4][7] |

Efficacy Results:

| Response | Percentage of Evaluable Patients (n=55) |

| Objective Response | 0%[4][5][6][7] |

| Stable Disease | 24%[4][5][6][7] |

| Prolonged Stable Disease (Mesothelioma) | 2 patients (7.5 and 15.2 months)[4][7] |

Grade 3/4 Toxicities:

| Toxicity | Percentage of Patients |

| Mucositis | 11%[4][5][6][7] |

| Fatigue | 6%[4][6][7] |

| Nausea | 3%[4][6][7] |

| Renal Failure | 1.5%[4][6][7] |

Another Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD) and recommended Phase II dose of L-Alanosine.

| Parameter | Dose |

| Maximum Tolerated Dose (MTD) | 320 mg/m²/day x 5 every three weeks |

| Recommended Phase II Dose | 160 mg/m²/day x 5 every three weeks |

| Dose-Limiting Toxicity | Oral Mucositis |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

Materials:

-

Cancer cell lines (MTAP-deficient and proficient)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Immunohistochemistry for MTAP Detection

This protocol provides a general guideline for detecting MTAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody (anti-MTAP)

-

Secondary antibody (HRP-conjugated)

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2-3 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with blocking solution for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-MTAP antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with PBS.

-

Incubate with DAB chromogen substrate until the desired brown color develops.

-

Rinse with distilled water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the slides in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a coverslip using mounting medium.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. Alanosine as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precision Strike of DL-Alanosine: A Technical Guide to Targeting Adenylosuccinate Synthetase

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanosine, a natural amino acid analogue, has garnered significant interest within the scientific community for its potent antimetabolite and antineoplastic activities. Its primary mechanism of action involves the strategic inhibition of adenylosuccinate synthetase (ADSS), a pivotal enzyme in the de novo purine biosynthesis pathway. This targeted disruption of nucleotide metabolism has shown particular promise in the context of cancers with specific genetic vulnerabilities, such as methylthioadenosine phosphorylase (MTAP) deficiency. This technical guide provides an in-depth exploration of the molecular interactions, biochemical consequences, and experimental methodologies related to the targeting of adenylosuccinate synthetase by this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing cancer therapeutics through the exploitation of metabolic pathways.

Introduction: The Central Role of Adenylosuccinate Synthetase in Purine Metabolism

The de novo synthesis of purine nucleotides is a fundamental cellular process essential for DNA replication, RNA transcription, and cellular energy metabolism. Adenylosuccinate synthetase (ADSS) catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a critical building block for nucleic acids and a key component of the cellular energy currency, adenosine triphosphate (ATP). The reaction, which is dependent on guanosine triphosphate (GTP) and aspartate, represents a crucial regulatory point in the purine biosynthetic pathway.[1][2]

This compound emerges as a powerful tool for the targeted inhibition of this vital enzyme. While this compound itself exhibits inhibitory activity, its therapeutic efficacy is significantly amplified through its intracellular conversion to a more potent anabolite.[3] This guide will dissect the mechanism of this inhibition, present the quantitative data underpinning its activity, and provide detailed experimental protocols for its study.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound functions as a prodrug. Upon cellular uptake, the L-isomer of alanosine is metabolized to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide.[3] This anabolite is a significantly more potent inhibitor of adenylosuccinate synthetase than the parent compound.[3] The inhibition of ADSS leads to a depletion of the cellular pool of adenine nucleotides, thereby impeding DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

The cytotoxic effects of this compound are notably enhanced in tumors harboring a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[4] MTAP-deficient cells are more reliant on the de novo purine synthesis pathway for their adenine supply, making them exquisitely sensitive to inhibitors of this pathway like this compound.

Quantitative Data: Inhibitory Potency of this compound and its Anabolite

The inhibitory activity of this compound and its active metabolite against adenylosuccinate synthetase has been quantified, revealing a dramatic increase in potency upon intracellular conversion.

| Compound | Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | Reference |

| L-Alanosine | Adenylosuccinate Synthetase | L5178y/AR Leukemia (mice) | 57.23 mM | [3] |

| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | L5178y/AR Leukemia (mice) | 0.228 µM | [3] |

| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase (cleavage of adenylosuccinate) | Rat Skeletal Muscle | ~1.3 µM | [5] |

| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase (cleavage of SAICAR) | Rat Skeletal Muscle | ~1.5 µM | [5] |

Table 1: In vitro inhibitory constants of L-Alanosine and its anabolite.

| Parameter | Value | Tumor Model | Reference |

| Intratumoral Concentration of Anabolite | ~70 µM | Leukemia L5178Y/AR (mice) | [3] |

Table 2: In vivo concentration of the active anabolite of L-Alanosine.

Experimental Protocols

Spectrophotometric Assay for Adenylosuccinate Synthetase Activity and Inhibition

This protocol describes a continuous spectrophotometric assay to measure the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate, which absorbs light at 280 nm.

Materials:

-

Purified adenylosuccinate synthetase

-

Inosine monophosphate (IMP)

-

L-Aspartate

-

Guanosine triphosphate (GTP)

-

Magnesium chloride (MgCl₂)

-

HEPES or Tris-HCl buffer (pH 7.4)

-

This compound or its anabolite

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 280 nm

Procedure:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 10 mM MgCl₂.

-

Prepare stock solutions of IMP, L-Aspartate, and GTP in the reaction buffer.

-

Prepare a stock solution of this compound or its anabolite in an appropriate solvent (e.g., water or DMSO).

-

In a UV-transparent cuvette, combine the reaction buffer, IMP (final concentration, e.g., 0.1 mM), L-Aspartate (final concentration, e.g., 1 mM), and GTP (final concentration, e.g., 0.1 mM).

-

Add the desired concentration of the inhibitor (this compound or its anabolite) or vehicle control.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified adenylosuccinate synthetase.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 280 nm over time (e.g., every 15 seconds for 10 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of adenylosuccinate.

-

To determine the IC50 or Ki of the inhibitor, perform the assay with a range of inhibitor concentrations and analyze the data using appropriate enzyme kinetics software.

Cell-Based Assay for Assessing the Effect of this compound on Purine Nucleotide Levels

This protocol outlines a method to quantify the impact of this compound on intracellular purine nucleotide pools using high-performance liquid chromatography (HPLC).

Materials:

-

Cancer cell line of interest (e.g., MTAP-deficient and proficient lines)

-

Cell culture medium and supplements

-

This compound

-

Perchloric acid (PCA) or other suitable extraction buffer

-

Potassium hydroxide (KOH) for neutralization

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Standards for purine nucleotides (IMP, AMP, ADP, ATP, GMP, GDP, GTP)

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract the intracellular metabolites by adding a known volume of ice-cold 0.4 M perchloric acid to each well.

-

Scrape the cells and collect the cell lysate.

-

Neutralize the extracts by adding a calculated amount of potassium hydroxide.

-

Centrifuge the samples to pellet the potassium perchlorate precipitate.

-

Filter the supernatant and inject a known volume into the HPLC system.

-

Separate the nucleotides using a suitable gradient of mobile phases (e.g., phosphate buffer and methanol).

-

Detect the nucleotides by their absorbance at 254 nm.

-

Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Signaling Pathway of De Novo Purine Biosynthesis and this compound Inhibition

Figure 1: this compound inhibits the de novo purine biosynthesis pathway.

Experimental Workflow for Studying this compound's Effects

Figure 2: Workflow for investigating this compound's cellular effects.

Cellular Consequences of Adenylosuccinate Synthetase Inhibition

The inhibition of adenylosuccinate synthetase by this compound triggers a cascade of cellular events beyond the immediate depletion of adenine nucleotides. Recent studies have revealed a profound impact on mitochondrial function.[6][7] By disrupting the purine supply, this compound impairs mitochondrial respiration and reduces the spare respiratory capacity of cancer cells.[6][7] This mitochondrial dysfunction contributes to the overall anti-proliferative and pro-apoptotic effects of the drug.

Furthermore, the inhibition of de novo purine synthesis has been shown to attenuate the stemness of cancer cells.[6][7] This suggests that this compound may not only target the bulk of the tumor but also the cancer stem cell population, which is often responsible for tumor recurrence and therapeutic resistance.

Conclusion and Future Directions

This compound's targeted inhibition of adenylosuccinate synthetase represents a compelling strategy for cancer therapy, particularly for tumors with MTAP deficiency. The conversion of this compound to its highly potent anabolite within the cell underscores the elegance of this targeted approach. The downstream effects on mitochondrial function and cancer cell stemness further highlight the multifaceted anti-cancer activity of this compound.

Future research should focus on optimizing the therapeutic window of this compound, potentially through combination therapies that further exploit the metabolic vulnerabilities of cancer cells. A deeper understanding of the interplay between purine metabolism, mitochondrial function, and cancer stem cell biology will be crucial in realizing the full clinical potential of adenylosuccinate synthetase inhibitors. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations.

References

- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]

- 2. Adenylosuccinate - Wikipedia [en.wikipedia.org]

- 3. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of L-Alanosine in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanosine is a naturally occurring antibiotic produced by the bacterium Streptomyces alanosinicus. It exhibits a range of bioactive properties, including antibacterial, antiviral, and antitumor activities, by acting as an antimetabolite in de novo purine biosynthesis. The unique diazeniumdiolate functional group within L-alanosine is of significant interest for its therapeutic potential and the novel biochemistry involved in its formation. This technical guide provides an in-depth overview of the L-alanosine biosynthetic pathway in bacteria, consolidating current knowledge on the genetic and enzymatic machinery, and presenting available quantitative data and experimental methodologies to aid further research and development.

The L-Alanosine Biosynthetic Gene Cluster (ala)

The biosynthesis of L-alanosine is orchestrated by a dedicated gene cluster, designated ala, identified in Streptomyces alanosinicus ATCC 15710. This cluster spans approximately 13.5 kb and encodes a suite of enzymes responsible for the synthesis and modification of the precursor molecule, L-2,3-diaminopropionic acid (L-Dap), and the subsequent installation of the characteristic N-nitroso group.

Table 1: Genes and Proposed Functions in the L-Alanosine (ala) Biosynthetic Gene Cluster

| Gene | Proposed Function |

| alaA / alaB | Homologs of SbnA/SbnB; involved in the synthesis of L-2,3-diaminopropionic acid (L-Dap) from O-phospho-L-serine. |

| alaC | Amino acid adenylation (A) domain-containing protein; activates L-Dap. |

| alaD | Predicted flavin-dependent N-hydroxylase. |

| alaE | GAF-domain containing protein; likely involved in regulation. |

| alaF | Thioesterase (TE) enzyme. |

| alaG | PAS-domain containing protein; likely involved in regulation. |

| alaH | Potential flavin reductase for AlaD. |

| alaI / alaJ | Homologs of CreE/CreD; function as a nitrite synthase, producing nitrite from L-aspartic acid. |

| alaK | Transcriptional regulator. |

| alaL | Free-standing peptidyl carrier protein (PCP). |

The Biosynthetic Pathway of L-Alanosine

The proposed biosynthetic pathway of L-alanosine commences with the formation of the non-proteinogenic amino acid L-Dap, which serves as the backbone of the final molecule. This is followed by a series of modifications, including activation, N-hydroxylation, and N-nitrosation, likely occurring on a peptidyl carrier protein-tethered intermediate to manage instability.

Figure 1: Proposed biosynthetic pathway of L-alanosine.

Quantitative Data on Biosynthetic Enzymes

Detailed kinetic parameters for the enzymes of the L-alanosine biosynthetic pathway are not extensively reported in the literature. The following table summarizes the available information. Further enzymatic characterization is required to fully understand the catalytic efficiencies and substrate specificities of these enzymes.

Table 2: Enzyme Activity Data

| Enzyme | Substrate(s) | Product(s) | Specific Activity | Km | kcat | Optimal pH | Optimal Temp. |

| AlaB | L-Dap, NAD⁺ | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid, NADH | N/A | N/A | N/A | N/A | N/A |

| AlaC | L-Dap, ATP | L-Dap-AMP, PPi | N/A | N/A | N/A | N/A | N/A |

| AlaI/AlaJ | L-Aspartate, NADPH, FAD | Nitrite (NO₂⁻) | Detected in vitro | N/A | N/A | ~8.0 | Room Temp |

| AlaD | L-Dap-S-AlaL | N-hydroxy-L-Dap-S-AlaL | Proposed | N/A | N/A | N/A | N/A |

| AlaH | NAD(P)H, Flavin | NAD(P)⁺, Reduced Flavin | Proposed | N/A | N/A | N/A | N/A |

N/A: Not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step protocols for the purification and assay of each enzyme in the L-alanosine pathway are not fully described in single sources. The following sections provide a compilation of methodologies reported in the literature for the characterization of these or homologous enzymes.

General Protein Expression and Purification

A general protocol for the expression and purification of His-tagged proteins from E. coli is as follows. Specific conditions for each "Ala" protein would require optimization.

-

Gene Cloning: The gene of interest is PCR amplified from S. alanosinicus genomic DNA and cloned into an E. coli expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag.

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 16-25°C).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The His-tagged protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification: If necessary, the protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities.

Assay for AlaI/AlaJ Nitrite Synthase Activity

The activity of the AlaI/AlaJ nitrite synthase complex can be determined by measuring the production of nitrite using the Griess assay.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 8.0), 10 mM MgCl₂, 1 mM L-aspartic acid, 5 mM NADPH, 10 µM FAD, and purified AlaI and AlaJ enzymes (e.g., 5 µM each).

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour.

-

Griess Assay:

-

To 100 µL of the reaction mixture, add 50 µL of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Quantification: Measure the absorbance at 540 nm. The concentration of nitrite is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.

Assay for AlaC Adenylation Activity

The activity of the adenylation domain of AlaC can be measured using a pyrophosphate detection assay.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 1 mM L-Dap, and purified AlaC enzyme.

-

Incubation: Incubate the reaction at 37°C.

-

Pyrophosphate Detection: At various time points, aliquots of the reaction are taken and the amount of pyrophosphate (PPi) released is quantified using a commercially available PPi detection kit (e.g., a fluorescence-based assay).

-

Data Analysis: The initial rate of PPi formation is calculated to determine the enzyme activity. Kinetic parameters (Km and kcat) can be determined by varying the concentration of one substrate while keeping the others saturated.

Analysis of L-Dap Loading onto AlaL

The loading of L-Dap onto the peptidyl carrier protein AlaL by AlaC can be confirmed by mass spectrometry.

-

Reaction: A reaction containing apo-AlaL, a phosphopantetheinyl transferase (like Sfp) to convert it to holo-AlaL, AlaC, L-Dap, and ATP is incubated.

-

Sample Preparation: The reaction mixture is desalted and prepared for mass spectrometry analysis.

-

Mass Spectrometry: The mass of the AlaL protein is analyzed by ESI-MS. A mass shift corresponding to the covalent attachment of the phosphopantetheinyl arm and a further shift corresponding to the loading of L-Dap confirms the activity of AlaC and the function of AlaL.

Regulatory Mechanisms

The regulation of the ala gene cluster is not yet fully understood, but the presence of several putative regulatory genes suggests a complex control system.

-

alaK : This gene encodes a putative transcriptional regulator. Its specific role in activating or repressing the ala gene cluster remains to be experimentally validated.

-

alaE : This gene encodes a GAF domain-containing protein. GAF domains are known to bind small molecules, suggesting that AlaE may sense an intracellular signal to modulate L-alanosine production.

-

alaG : This gene encodes a PAS domain-containing protein. PAS domains are versatile sensory domains that can detect a wide range of stimuli, including light, oxygen, and redox potential. AlaG may play a role in integrating environmental cues into the regulation of L-alanosine biosynthesis.

Figure 2: Hypothetical regulatory network of the ala gene cluster.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of L-alanosine in Streptomyces alanosinicus. The identification of the ala gene cluster has provided a roadmap for understanding the enzymatic logic behind the formation of this unique natural product. However, this technical guide also highlights several areas where further research is needed. A comprehensive biochemical characterization of all the "Ala" enzymes is required to determine their kinetic properties and substrate specificities. Elucidation of the regulatory network governing the expression of the ala gene cluster will be crucial for optimizing L-alanosine production. Furthermore, the in vitro reconstitution of the entire biosynthetic pathway will provide definitive evidence for the proposed steps and may enable the chemoenzymatic synthesis of L-alanosine analogs with improved therapeutic properties. The information compiled herein serves as a valuable resource for researchers aiming to address these knowledge gaps and unlock the full potential of L-alanosine as a therapeutic agent.

The Inhibitory Effect of DL-Alanosine on De Novo Purine Synthesis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanosine, a cytotoxic amino acid analogue, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of de novo purine synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evaluation, and quantitative effects of this compound on this critical metabolic pathway in cancer cells. The document details the conversion of this compound to its active antimetabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), and its potent inhibition of adenylosuccinate synthetase (ADSS), a key enzyme in the synthesis of adenosine monophosphate (AMP). Particular focus is given to the enhanced sensitivity of cancer cells with methylthioadenosine phosphorylase (MTAP) deficiency to this compound. This guide includes detailed experimental protocols, a compilation of quantitative data on its inhibitory effects, and visual representations of the relevant biochemical pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

The de novo purine synthesis pathway is a fundamental metabolic process essential for the production of purine nucleotides, the building blocks of DNA and RNA. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleic acid synthesis. Consequently, targeting enzymes within this pathway has emerged as a promising strategy for cancer therapy.

This compound is an antitumor agent that acts as a specific inhibitor of de novo adenine nucleotide synthesis. Its selective cytotoxicity in certain cancer cell populations, particularly those with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), makes it a compound of significant interest for targeted cancer therapy. MTAP-deficient tumors are more reliant on the de novo pathway for purine synthesis, rendering them more susceptible to inhibitors like this compound[1][2].

This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on purine metabolism in cancer cells, and detailed methodologies for its experimental evaluation.

Mechanism of Action of this compound

This compound itself is a prodrug that is metabolized within the cell to its active form. The primary mechanism of action involves the inhibition of adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP)[3].

Interestingly, studies have shown that this compound is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR) in neoplastic cells. This antimetabolite is a significantly more potent inhibitor of adenylosuccinate synthetase than this compound itself[4]. The accumulation of alanosyl-AICOR within tumor cells is believed to be the primary driver of the observed inhibition of de novo purine synthesis and subsequent cytotoxic effects[4].

dot

Caption: Metabolic activation of this compound and its inhibitory effect on the de novo purine synthesis pathway.

Quantitative Data on this compound's Efficacy

The inhibitory potential of this compound and its active metabolite has been quantified in various studies. This section presents a summary of this data in a structured format for easy comparison.

Inhibition of Adenylosuccinate Synthetase

The direct inhibitory effect of this compound and its metabolite, alanosyl-AICOR, on adenylosuccinate synthetase has been determined through kinetic studies.

| Inhibitor | Target Enzyme | Ki Value | Cell/Tissue Source | Reference |

| L-Alanosine | Adenylosuccinate Synthetase | 57.23 mM | L5178y/AR Leukemia | [4] |

| Alanosyl-AICOR | Adenylosuccinate Synthetase | 0.228 µM | L5178y/AR Leukemia | [4] |

Table 1: Inhibition constants (Ki) for L-Alanosine and its active metabolite against adenylosuccinate synthetase.

In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency. MTAP-deficient cancer cells have been shown to be particularly sensitive to inhibitors of de novo purine synthesis[5].

| Cell Line | Cancer Type | MTAP Status | IC50 Value | Reference |

| CEM/ADR5000 | Leukemia | Deficient | Data not specified, but sensitive | |

| HL-60/AR | Leukemia | Deficient | Data not specified, but sensitive | |

| MDA-MB-231-BCRP | Breast Cancer | Deficient | Data not specified, but sensitive | |

| GBM cultures | Glioblastoma | Deficient | Effective at 0.25 µM | [6] |

Table 2: In vitro cytotoxicity of this compound in various cancer cell lines. Further research is needed to populate a more comprehensive list of IC50 values across a wider range of cell lines.

Clinical Trial Data

A phase II multicenter study evaluated the efficacy of L-alanosine in patients with MTAP-deficient solid tumors.

| Parameter | Value |

| Patient Population | 65 patients with MTAP-deficient mesothelioma, NSCLC, soft tissue sarcoma, osteosarcoma, or pancreatic cancer |

| Dosing Regimen | 80 mg/m² by continuous intravenous infusion daily for 5 days every 21 days |

| Objective Responses | 0 |

| Stable Disease | 24% of evaluable patients |

| Grade 3/4 Toxicities | Mucositis (11%), Fatigue (6%), Nausea (3%), Renal failure (1.5%) |

Table 3: Summary of a phase II clinical trial of L-alanosine in patients with MTAP-deficient cancers.[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on de novo purine synthesis.

Adenylosuccinate Synthetase Inhibition Assay

This protocol is adapted from general spectrophotometric enzyme assays and the specific context of alanosine research[4].

Objective: To determine the inhibitory constant (Ki) of this compound and its metabolites on adenylosuccinate synthetase.

Principle: The activity of adenylosuccinate synthetase is measured by monitoring the formation of adenylosuccinate from IMP and aspartate, which results in an increase in absorbance at 280 nm. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the enzyme kinetics.

Materials:

-

Partially purified adenylosuccinate synthetase

-

Inosine monophosphate (IMP)

-

L-aspartate

-

Guanosine triphosphate (GTP)

-

MgCl2

-

Tris-HCl buffer (pH 8.0)

-

This compound or alanosyl-AICOR

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, and varying concentrations of IMP.

-

Add a fixed concentration of adenylosuccinate synthetase to the reaction mixture.

-

To determine the Ki, prepare a series of reaction mixtures with varying concentrations of both the substrate (IMP) and the inhibitor (this compound or alanosyl-AICOR).

-

Initiate the reaction by adding L-aspartate.

-

Immediately monitor the increase in absorbance at 280 nm over time.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Analyze the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.

Measurement of De Novo Purine Synthesis Rate

This protocol is based on the incorporation of radiolabeled precursors into newly synthesized purines.

Objective: To quantify the rate of de novo purine synthesis in cancer cells treated with this compound.

Principle: Cells are incubated with a radiolabeled precursor, such as [14C]formate or [14C]glycine, which is incorporated into the purine ring during de novo synthesis. The amount of radioactivity incorporated into the total purine nucleotide pool or into nucleic acids is measured as an indicator of the synthesis rate.

Materials:

-

Cancer cell lines (e.g., MTAP-deficient and proficient lines)

-

Cell culture medium and supplements

-

This compound

-

[14C]formate or [14C]glycine

-

Trichloroacetic acid (TCA)

-

Scintillation counter

-

DNA/RNA purification kit

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere and grow.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Add [14C]formate or [14C]glycine to the culture medium and incubate for a defined time (e.g., 1-4 hours).

-

To measure incorporation into the total nucleotide pool, wash the cells with cold PBS and then lyse them. Precipitate macromolecules with cold TCA. The acid-soluble fraction contains the nucleotide pool.

-

To measure incorporation into nucleic acids, wash the cells, lyse them, and purify the DNA and RNA using a commercial kit.

-

Measure the radioactivity in the acid-soluble fraction or the purified nucleic acids using a scintillation counter.

-

Normalize the radioactivity to the total protein or cell number to determine the rate of de novo purine synthesis.

Analysis of Intracellular Purine Nucleotide Pools by HPLC

Objective: To quantify the changes in the intracellular concentrations of purine metabolites (e.g., IMP, adenylosuccinate, AMP, GMP) in response to this compound treatment.

Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify the different purine nucleotides in cell extracts.

Materials:

-

Cancer cells

-

This compound

-

Perchloric acid or other extraction buffer

-

HPLC system with a reverse-phase C18 column and a UV detector

-

Purine nucleotide standards (IMP, AMP, GMP, etc.)

Procedure:

-

Culture and treat cancer cells with this compound as described above.

-

Harvest the cells and extract the intracellular metabolites using cold perchloric acid.

-

Neutralize the extracts and centrifuge to remove precipitated proteins.

-

Filter the supernatant and inject a defined volume into the HPLC system.

-

Separate the nucleotides using a gradient of a suitable mobile phase (e.g., ammonium phosphate buffer and methanol).

-

Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).

-

Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.

Mandatory Visualizations

De Novo Purine Synthesis Pathway and this compound Inhibition

References

- 1. a-phase-ii-multicenter-study-of-l-alanosine-a-potent-inhibitor-of-adenine-biosynthesis-in-patients-with-mtap-deficient-cancer - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. Alanosine as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on DL-Alanosine's Potential in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanosine, an anti-metabolite originally isolated from Streptomyces alanosinicus, has garnered interest in oncology for its potential as a targeted therapeutic agent.[1][2] This technical guide provides an in-depth overview of the initial studies investigating this compound's efficacy in cancer therapy, with a particular focus on its mechanism of action, preclinical findings, and early-phase clinical trials. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

This compound functions as a potent inhibitor of de novo purine biosynthesis.[1][2] Specifically, it targets and inhibits adenylosuccinate synthetase (ADSS), a crucial enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] By blocking this step, this compound effectively disrupts the synthesis of adenine nucleotides, which are essential for DNA replication and cellular proliferation.

This mechanism of action is particularly relevant for tumors with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme.[1][3] MTAP is a key component of the purine salvage pathway, an alternative route for generating adenine. In MTAP-deficient cancer cells, the de novo synthesis pathway becomes the primary source of adenine, rendering these cells highly susceptible to inhibitors like this compound.[1][3] Normal cells, with a functional MTAP salvage pathway, are less affected, offering a potential therapeutic window.[4]

Below is a diagram illustrating the de novo purine synthesis pathway and the point of inhibition by this compound.

Preclinical Studies in Glioblastoma

Recent preclinical investigations have highlighted the potential of this compound in treating glioblastoma (GBM), a particularly aggressive brain tumor. These studies have focused on MTAP-deficient GBM cells and have explored the drug's impact on cancer stemness and mitochondrial function.[5][6]

Quantitative Data from Preclinical Glioblastoma Studies

| Experiment Type | Cell Line(s) | Treatment | Key Finding | Reference |

| Extreme Limiting Dilution Assay (ELDA) | MTAP-deficient patient-derived GBM cells | 0.25 µM ALA (2 weeks) | Decreased stem cell frequency | [7] |

| Sphere Formation Assay | MTAP-deficient patient-derived GBM cells | 0.25 µM ALA (2 weeks) | Reduced number of neurospheres | [7] |

| Seahorse XF Analysis (Mitochondrial Respiration) | GBM 12-0160 | 0.25 µM & 0.5 µM ALA (2 weeks) | Reduced maximal respiration and eliminated spare respiratory capacity | [7] |

| In Vivo Orthotopic Xenograft Model | MTAP-deficient GBM cells in mice | ALA in combination with Temozolomide (TMZ) | Sensitized GBM cells to TMZ, prolonging survival | [6] |

Experimental Protocols

-

Cell Preparation: Patient-derived GBM cells with MTAP deficiency are cultured as neurospheres.

-

Treatment: Neurospheres are treated with this compound (e.g., 0.25 µM) for a period of two weeks.

-

Cell Seeding: Following treatment, neurospheres are dissociated into single cells. A serial dilution of cells (e.g., 33, 11, 3, and 1 cell/well) is seeded into 96-well plates.

-

Culture: Cells are cultured in appropriate stem cell media.

-

Analysis: After a suitable incubation period (e.g., 2-3 weeks), the number of wells containing neurospheres is counted for each cell dilution. The stem cell frequency is then calculated using specialized software (e.g., ELDA software).[7]

-

Cell Culture and Treatment: GBM cells (e.g., GBM 12-0160) are pre-treated with varying concentrations of this compound (e.g., 0.25 µM and 0.5 µM) for two weeks.

-

Assay Preparation: On the day of the assay, cells are seeded into a Seahorse XF96 cell culture microplate.

-

Mito Stress Test: The Seahorse XF Cell Mito Stress Test is performed according to the manufacturer's protocol. This involves the sequential injection of mitochondrial inhibitors:

-

Oligomycin (inhibits ATP synthase)

-

FCCP (a protonophore that uncouples oxygen consumption from ATP production)

-

Rotenone/Antimycin A (inhibit Complex I and III of the electron transport chain)

-

-

Data Acquisition: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time.

-

Data Analysis: Key parameters of mitochondrial function, such as basal respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.[7][8]

-

Cell Implantation: MTAP-deficient GBM cells are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging.

-

Treatment Administration: Once tumors are established, mice are treated with this compound, often in combination with other therapeutic agents like temozolomide (TMZ).[6]

-

Survival Analysis: The primary endpoint is typically overall survival, which is compared between different treatment groups.

Clinical Studies of this compound

This compound has been evaluated in several Phase I and Phase II clinical trials for various cancer types. These trials have provided valuable information on the drug's safety profile, pharmacokinetics, and preliminary efficacy.

Summary of Phase I Clinical Trial Data

| Trial Identifier | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity | Reference | |---|---|---|---|---| | Goldsmith et al., 1983 | 22 evaluable patients with various advanced cancers | Daily for 5 days, every 3 weeks | 320 mg/m²/day x 5 | Oral mucositis |[7][9] | | NABTT-0303 (NCT00075894) | Patients with recurrent high-grade malignant gliomas (MTAP-deficient) | Continuous IV for 5 days, every 21 days | Dose-escalation study to determine MTD | To be determined by the study |[10][11] |

Summary of Phase II Clinical Trial Data

| Trial Identifier | Patient Population | Dosing Regimen | Objective Response Rate | Key Findings | Reference | |---|---|---|---|---| | Kindler et al., 2009 (NCT00062283) | 65 patients with MTAP-deficient solid tumors (mesothelioma, NSCLC, sarcoma, pancreatic cancer) | 80 mg/m² by continuous IV infusion daily for 5 days, every 21 days | No objective responses | 24% of patients had stable disease. The drug was deemed ineffective at this dose and schedule. |[1][12] |

Clinical Trial Protocol Example: Phase II Study in MTAP-Deficient Tumors (NCT00062283)

-

Patient Selection: Eligible patients had histologically confirmed MTAP-deficient solid tumors, including mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, or pancreatic cancer. MTAP deficiency was determined by immunohistochemistry.[1]

-

Treatment Plan: Patients received this compound at a starting dose of 80 mg/m² administered as a continuous intravenous infusion daily for five consecutive days. This treatment cycle was repeated every 21 days.[1]

-

Efficacy and Safety Assessment: Tumor response was evaluated every three cycles using imaging (CT or MRI). Toxicities were graded according to standard criteria.[1]

-

Study Endpoints: The primary endpoint was the objective response rate. Secondary endpoints included time to response, duration of response, and progression-free survival.[12]

Conclusion and Future Directions

Initial studies on this compound have established its mechanism of action as an inhibitor of de novo purine synthesis, with a particular therapeutic rationale for MTAP-deficient cancers. Preclinical studies, especially in glioblastoma, are promising, suggesting that this compound can reduce cancer stemness and sensitize tumors to standard therapies. However, early-phase clinical trials in a broader range of solid tumors have shown limited efficacy at the doses and schedules tested.

Future research should focus on optimizing the therapeutic window for this compound. This may involve the development of combination therapies, as suggested by the preclinical glioblastoma data, or the identification of more sensitive patient populations through advanced biomarker screening. Further investigation into the downstream metabolic consequences of ADSS inhibition may also reveal new therapeutic vulnerabilities to exploit. The continued exploration of this compound and similar metabolic inhibitors holds promise for advancing targeted cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application